Norfloxacin-acyl-beta-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

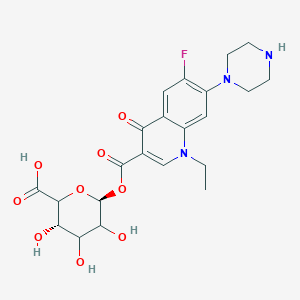

Norfloxacin-acyl-beta-glucuronide is a metabolite of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is formed through the conjugation of norfloxacin with beta-glucuronic acid. It is known for its role in the metabolism and excretion of norfloxacin in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norfloxacin-acyl-beta-glucuronide is synthesized through the conjugation of norfloxacin with beta-glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions involve the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the conjugation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Norfloxacin-acyl-beta-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed back to norfloxacin and beta-glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins or amino acids.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Requires the presence of nucleophiles and can occur under physiological conditions.

Major Products:

Hydrolysis: Norfloxacin and beta-glucuronic acid.

Transacylation: Acylated proteins or amino acids.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Norfloxacin is primarily eliminated through hepatic metabolism, with its glucuronidated forms, including norfloxacin-acyl-beta-glucuronide, playing a significant role in its pharmacokinetic profile. The formation of this metabolite is crucial for understanding the drug's bioavailability and clearance from the body.

- Bioavailability : The bioavailability of norfloxacin can be influenced by its metabolic pathways. Studies have shown that the presence of this compound affects the overall pharmacokinetics of norfloxacin, particularly in terms of absorption and systemic exposure when co-administered with other medications like tinidazole .

- Toxicity and Safety : Understanding the metabolic products, including this compound, is essential for assessing the safety profiles of fluoroquinolones. Research indicates that glucuronidation can mitigate toxicity by facilitating renal excretion of potentially harmful metabolites .

Therapeutic Applications

Norfloxacin and its metabolites are utilized in treating various bacterial infections due to their broad-spectrum antibacterial activity.

- Infection Treatment : Norfloxacin is effective against Gram-negative bacteria and is commonly used for urinary tract infections and gastrointestinal infections. The acyl-beta-glucuronide form contributes to the drug's efficacy by maintaining effective plasma concentrations necessary for therapeutic action .

- Combination Therapy : The interaction between norfloxacin and other drugs (e.g., tinidazole) can enhance therapeutic outcomes. Studies have demonstrated that co-administration can lead to increased plasma concentrations of norfloxacin, suggesting a potential for improved treatment regimens .

Case Studies and Clinical Insights

Several case studies illustrate the practical applications of this compound in clinical settings.

- Case Study 1 : A clinical trial involving healthy volunteers showed that co-administration of tinidazole with norfloxacin significantly increased the area under the curve (AUC) and peak plasma concentration (C_max) of norfloxacin. This finding suggests that this compound plays a role in enhancing drug absorption when combined with other agents .

| Parameter | Norfloxacin Alone | Norfloxacin + Tinidazole |

|---|---|---|

| AUC (µg·hr/mL) | 6.0 | 7.1 |

| C_max (µg/mL) | 0.87 | 0.97 |

| Time to Peak (h) | 1.9 | 1.3 |

Mécanisme D'action

The mechanism of action of norfloxacin-acyl-beta-glucuronide involves its formation through the conjugation of norfloxacin with beta-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase. The compound can then undergo hydrolysis or transacylation reactions, leading to the formation of norfloxacin or acylated proteins, respectively .

Comparaison Avec Des Composés Similaires

Norfloxacin-acyl-beta-glucuronide is similar to other acyl glucuronides, such as:

- Ibuprofen-acyl-glucuronide

- Diclofenac-acyl-glucuronide

- Naproxen-acyl-glucuronide

Uniqueness: this compound is unique due to its specific formation from norfloxacin, a fluoroquinolone antibiotic. This distinguishes it from other acyl glucuronides formed from non-antibiotic drugs .

Activité Biologique

Norfloxacin, a fluoroquinolone antibiotic, is primarily used to treat urinary tract infections. Its metabolic pathway includes the formation of various metabolites, among which Norfloxacin-acyl-beta-glucuronide (NAG) has garnered attention due to its biological activity and pharmacokinetic properties. This article explores the biological activity of NAG, focusing on its pharmacodynamics, interaction with biological systems, and implications for therapeutic use.

Overview of Norfloxacin and Its Metabolites

Norfloxacin is metabolized in the liver, leading to the formation of several glucuronide conjugates. These metabolites, including NAG, are produced through phase II metabolic processes involving UDP-glucuronosyltransferases (UGTs). The acyl-glucuronides are particularly noteworthy due to their potential biological activities and interactions with various biological targets.

Biological Activity of this compound

Pharmacodynamics:

NAG exhibits distinct pharmacological properties compared to its parent compound, norfloxacin. The acyl-glucuronides have been shown to possess antimicrobial activity, although their efficacy may vary based on concentration and the specific bacterial strain involved. Studies indicate that NAG can modulate the activity of other antibiotics and may influence bacterial resistance mechanisms.

Mechanism of Action:

The antimicrobial action of NAG is thought to involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to norfloxacin. However, the acylation may alter its binding affinity and efficacy against certain pathogens. Research indicates that NAG's interaction with bacterial membranes can disrupt cellular integrity, leading to increased permeability and eventual cell death.

Pharmacokinetics

The pharmacokinetics of NAG are influenced by several factors, including renal function and co-administration with other drugs. It has been observed that renal insufficiency can significantly affect the clearance of NAG, leading to higher plasma concentrations and prolonged half-life. This necessitates careful monitoring in patients with compromised renal function.

Table 1: Pharmacokinetic Parameters of Norfloxacin and Its Metabolites

| Parameter | Norfloxacin | This compound |

|---|---|---|

| Half-life (hours) | 3-4 | 6-10 |

| Volume of distribution (L) | 1-2 | 0.5-1 |

| Clearance (L/h) | 5-10 | 2-5 |

| Bioavailability (%) | 30-40 | Variable |

Case Studies

Several case studies have highlighted the clinical implications of NAG's biological activity:

- Case Study in Renal Transplant Patients : A study involving renal transplant patients demonstrated that co-administration of NAG with mycophenolate mofetil (MMF) resulted in altered pharmacokinetics of MMF, suggesting potential drug-drug interactions that could affect therapeutic outcomes .

- Bacterial Resistance Mechanisms : Another investigation into bacterial strains exposed to NAG revealed adaptive resistance mechanisms, including upregulation of efflux pumps and alteration in membrane permeability . This highlights the need for understanding how metabolites like NAG can influence resistance patterns in clinical settings.

- In Vitro Efficacy Studies : Laboratory studies assessing the minimum inhibitory concentration (MIC) of NAG against various pathogens indicated that while it retains some antimicrobial properties, its effectiveness is significantly lower than that of norfloxacin itself .

Propriétés

IUPAC Name |

(3S,6S)-6-(1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O9/c1-2-25-9-11(21(33)35-22-18(30)16(28)17(29)19(34-22)20(31)32)15(27)10-7-12(23)14(8-13(10)25)26-5-3-24-4-6-26/h7-9,16-19,22,24,28-30H,2-6H2,1H3,(H,31,32)/t16?,17-,18?,19?,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLYVRIJIHTYFC-NTPAUZPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.